molecular formula C24H26N4O5 B14912814 1-{N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-phenylalanyl}piperidine-4-carboxylic acid

1-{N-[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]-L-phenylalanyl}piperidine-4-carboxylic acid

Cat. No.: B14912814
M. Wt: 450.5 g/mol
InChI Key: UULPFSJZLLWWIN-IBGZPJMESA-N
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Description

1-((3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)-L-phenylalanyl)piperidine-4-carboxylic acid is a complex organic compound with a molecular formula of C24H26N4O5 and a molecular weight of 450.48 g/mol . This compound is characterized by its unique structure, which includes a quinoxaline core, a phenylalanine residue, and a piperidine ring.

Preparation Methods

The synthesis of 1-((3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)-L-phenylalanyl)piperidine-4-carboxylic acid involves multiple steps, typically starting with the preparation of the quinoxaline core. This is followed by the introduction of the phenylalanine residue and the piperidine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-((3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)-L-phenylalanyl)piperidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-((3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)-L-phenylalanyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

When compared to similar compounds, 1-((3-Oxo-1,2,3,4-tetrahydroquinoxaline-1-carbonyl)-L-phenylalanyl)piperidine-4-carboxylic acid stands out due to its unique structural features and potential applications. Similar compounds include other quinoxaline derivatives and phenylalanine-containing molecules.

Properties

Molecular Formula

C24H26N4O5

Molecular Weight

450.5 g/mol

IUPAC Name

1-[(2S)-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]-3-phenylpropanoyl]piperidine-4-carboxylic acid

InChI

InChI=1S/C24H26N4O5/c29-21-15-28(20-9-5-4-8-18(20)25-21)24(33)26-19(14-16-6-2-1-3-7-16)22(30)27-12-10-17(11-13-27)23(31)32/h1-9,17,19H,10-15H2,(H,25,29)(H,26,33)(H,31,32)/t19-/m0/s1

InChI Key

UULPFSJZLLWWIN-IBGZPJMESA-N

Isomeric SMILES

C1CN(CCC1C(=O)O)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CC(=O)NC4=CC=CC=C43

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)C(CC2=CC=CC=C2)NC(=O)N3CC(=O)NC4=CC=CC=C43

Origin of Product

United States

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